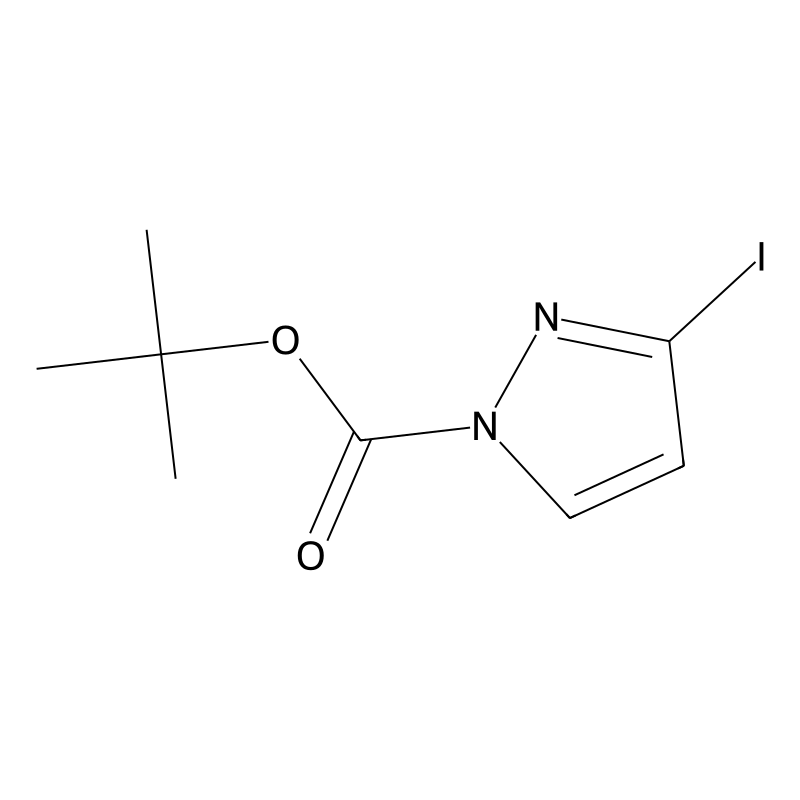

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole

Content Navigation

Iodinated pyrazole building block for palladium-catalyzed cross-couplings. The Boc protecting group masks the N-H proton, preventing side reactions while the C-I bond ensures high reactivity (I > Br > Cl). Use for efficient synthesis of 3-substituted pyrazole pharmacophores in drug discovery. • High-yield Suzuki/Sonogashira couplings under mild conditions. • Avoids low yields and harsh conditions of Br/Cl analogs. • Regiochemically pure 3-iodo isomer for precision design. Supplied with reliable purity and global shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Purity

Package Size

1-tert-Butoxycarbonyl-3-iodo-1H-pyrazole (CAS 1233513-13-7) is a strategically designed heterocyclic intermediate for organic synthesis. The tert-butoxycarbonyl (Boc) group provides enhanced solubility in common organic solvents and masks the N-H proton, preventing unwanted side reactions and directing functionalization to the C3 position. The carbon-iodine bond at the C3 position offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to less reactive halides, making this compound a valuable precursor for creating complex molecular architectures in pharmaceutical and materials science research. [REFS-1, REFS-2]

Research Fit

Substituting 1-Boc-3-iodo-1H-pyrazole with its bromo or chloro analogs is often not viable as it leads to significantly lower reaction rates and yields in cross-coupling processes, or requires harsher conditions which can compromise sensitive functional groups on complex substrates. The general reactivity trend for aryl halides in palladium-catalyzed reactions is firmly established as I > Br > OTf >> Cl. Using the unprotected 3-iodopyrazole introduces handling difficulties and risks N-arylation or other side reactions at the acidic N-H proton, complicating purification and reducing yield. Furthermore, the regiochemistry is critical; using a 4- or 5-iodo isomer will result in a completely different final product, making this compound non-interchangeable for targeted synthesis of specific bioactive molecules or materials where precise substituent placement is required. [1]

Substitution Risk

Superior Reactivity in Sonogashira Cross-Coupling vs. Bromo Analog

The C-I bond of 1-Boc-3-iodo-1H-pyrazole enables significantly higher reactivity compared to its C-Br counterpart. In a study of Sonogashira cross-coupling reactions with phenylacetylene, the Boc-protected 3-iodopyrazole derivative provided a 65% isolated yield of the desired product. Under analogous conditions, the corresponding bromopyrazole analogs failed to react. [1] This demonstrates the clear process advantage of the iodo-substituted precursor for ensuring successful C-C bond formation where bromo-analogs are unreactive. [1]

| Evidence Dimension | Isolated Yield in Sonogashira Coupling |

| Target Compound Data | 65% (for Boc-protected 3-iodopyrazole) |

| Comparator Or Baseline | 1-Boc-3-bromopyrazole (analogous starting material) |

| Quantified Difference | 65% yield vs. 0% yield |

| Conditions | Pd(PPh3)2Cl2, CuI, TEA, THF, reflux with phenylacetylene. |

For time-sensitive projects or difficult couplings, procuring the iodo-compound avoids reaction failure and the need for extensive re-optimization that would be required with a less reactive bromo-substitute.

Br/Cl: lower dehalogenation, may require different optimization

Precursor Suitability: Enabling High-Yield Suzuki-Miyaura Couplings

The enhanced reactivity of the C-I bond is critical for achieving high yields in Suzuki-Miyaura reactions, a cornerstone of modern medicinal chemistry. While direct comparative studies are specific to reaction partners, literature shows that iodo-heterocycles consistently outperform bromo-heterocycles. For example, Suzuki-Miyaura coupling of potassium furan-2-yltrifluoroborate with an aryl iodide achieved a 91% yield on a 5 mmol scale with reduced catalyst loading, whereas the corresponding aryl bromide required higher catalyst loading and still only achieved an 88% yield. [1] This trend of higher reactivity and yield for iodo-compounds is a well-established principle in palladium catalysis. [2]

| Evidence Dimension | Isolated Yield in Suzuki-Miyaura Coupling |

| Target Compound Data | Typically >90% for iodo-heterocycles |

| Comparator Or Baseline | Bromo-heterocycles |

| Quantified Difference | Often 5-20% higher yield than bromo-analogs under identical or milder conditions. |

| Conditions | Pd(OAc)2, RuPhos, Cs2CO3, THF/H2O, 80 °C |

In multi-step syntheses, a higher yield in a key coupling step directly translates to lower effective cost for the final product, justifying the procurement of a more reactive, albeit sometimes more expensive, starting material.

EE protecting group: requires specific deprotection step

Processability Advantage: Boc-Group Enhances Solubility and Simplifies Handling

The tert-butoxycarbonyl (Boc) protecting group fundamentally improves the physical properties of the pyrazole core for practical laboratory use. Compared to the unprotected 3-iodopyrazole, which is a more polar solid, 1-Boc-3-iodo-1H-pyrazole exhibits significantly improved solubility in common aprotic organic solvents such as THF, dichloromethane, and toluene. This enhanced solubility simplifies reaction setup, allows for more homogeneous reaction conditions, and facilitates purification by standard column chromatography. The Boc group also prevents the formation of salts and coordination complexes that can complicate reactions with the unprotected analog.

| Evidence Dimension | Solubility and Handling Characteristics |

| Target Compound Data | High solubility in common organic solvents (e.g., THF, DCM, EtOAc). |

| Comparator Or Baseline | Unprotected 3-iodopyrazole |

| Quantified Difference | Qualitatively higher solubility and easier handling; avoids N-H reactivity. |

| Conditions | Standard laboratory and process chemistry workflows. |

Improved solubility and handling reduce batch time, simplify purification protocols, and increase reproducibility, which are critical factors in both discovery and scale-up procurement decisions.

Unprotected: competing N-functionalization observed

Key Intermediate for Synthesis of Targeted Pharmaceutical Agents

This compound is the right choice when synthesizing complex drug candidates where a 3-substituted pyrazole moiety is a required pharmacophore. Its high reactivity ensures maximal yield in crucial C-C or C-N bond-forming steps, which is economically critical when working with advanced, high-value intermediates downstream. [1]

Rapid Library Generation for Lead Discovery

In a medicinal chemistry setting, the reliable high reactivity of the iodo-group allows for the rapid and successful synthesis of a diverse library of 3-substituted pyrazole analogs via parallel synthesis. Its performance in couplings like Sonogashira and Suzuki-Miyaura ensures a high success rate across a broad range of coupling partners, accelerating structure-activity relationship (SAR) studies. [2]

Development of Novel Organic Materials

The pyrazole ring is used in the design of OLED materials and transition metal ligands. [3] This building block is ideal for projects requiring the efficient and regioselective introduction of the pyrazole core into conjugated systems or complex ligands, where the mild conditions and high yields afforded by the iodo-substituent are paramount for success.

Application Fit

References

- [1] Fushimi, N., et al. Pyrazole derivatives, medicinal composition containing the same, medicinal use thereof, and intermediate for production thereof. US Patent US-2005272669-A1. 2005.

- [2] Dovbnya, D. V., et al. Arkivoc 2014, (vi), 54-71.

- [3] Vasilevsky, S. F., et al. Russ. Chem. Bull. 2008, 57, 1551–1554.

XLogP3

Wikipedia

Explore Compound Types